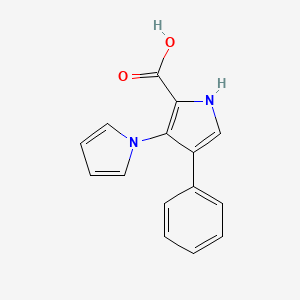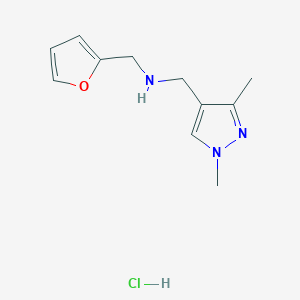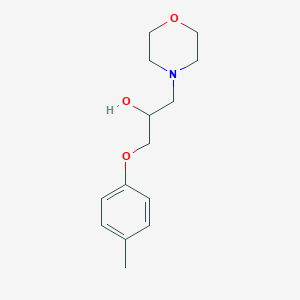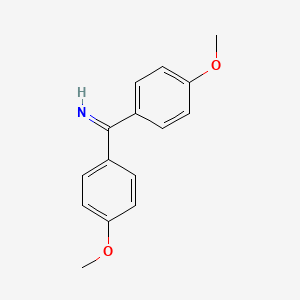
4'-phenyl-1'H-1,3'-bipyrrole-2'-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Phenyl-1’H-[1,3’]bipyrrolyl-2’-carboxylic acid is a complex organic compound characterized by its unique bipyrrolyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Phenyl-1’H-[1,3’]bipyrrolyl-2’-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of pyrrole derivatives with phenyl-substituted carboxylic acids under controlled conditions. The reaction often requires catalysts such as palladium or copper complexes to facilitate the formation of the bipyrrolyl core.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during synthesis.
Chemical Reactions Analysis
Types of Reactions: 4’-Phenyl-1’H-[1,3’]bipyrrolyl-2’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylate derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated bipyrrolyl compounds.
Scientific Research Applications
4’-Phenyl-1’H-[1,3’]bipyrrolyl-2’-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4’-Phenyl-1’H-[1,3’]bipyrrolyl-2’-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
4-Phenylbenzoic acid: Shares a similar phenyl-carboxylic acid structure but lacks the bipyrrolyl core.
Biphenyl-4-carboxylic acid: Contains a biphenyl structure with a carboxylic acid group, similar in some aspects but different in the core structure.
Uniqueness: 4’-Phenyl-1’H-[1,3’]bipyrrolyl-2’-carboxylic acid is unique due to its bipyrrolyl core, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H12N2O2 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
4-phenyl-3-pyrrol-1-yl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C15H12N2O2/c18-15(19)13-14(17-8-4-5-9-17)12(10-16-13)11-6-2-1-3-7-11/h1-10,16H,(H,18,19) |
InChI Key |
YYUZZKYLJUPARS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=C2N3C=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[(4-chlorobenzyl)amino][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B12217299.png)
![Pyrido[2,3-b]pyrazine-6-carboxylic acid, 1,2,3,4-tetrahydro-](/img/structure/B12217307.png)
![Methyl 4-bromo-7-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B12217311.png)


![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B12217326.png)
![5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B12217329.png)
![3-[[[1-(2-Fluoroethyl)pyrazol-3-yl]methylamino]methyl]phenol;hydrochloride](/img/structure/B12217332.png)
![1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12217334.png)
![2-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride](/img/structure/B12217340.png)

![N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)benzamide](/img/structure/B12217342.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B12217346.png)
